Bis(trimethylsilyl) adipate

Übersicht

Beschreibung

Bis(trimethylsilyl) adipate (CAS: listed in ) is an organosilicon compound derived from adipic acid, where the hydroxyl groups are replaced by trimethylsilyl (TMS) moieties. Unlike conventional alkyl adipates, this silyl ester is characterized by its bulky, hydrophobic TMS groups, which influence its chemical reactivity, stability, and applications. This compound is likely used in niche applications such as organic synthesis or as a protecting group, contrasting with the industrial ubiquity of alkyl adipate plasticizers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of bis(trimethylsilyl) adipate is generally achieved by reacting adipic acid with trimethylchlorosilane. During the reaction, a solvent is added, and the target product is obtained through cooling, separation, and purification .

Industrial Production Methods: In industrial settings, the synthesis involves similar steps but on a larger scale. The reaction is carefully controlled to ensure high yield and purity of the product. The process typically involves the use of specialized equipment to handle the reagents and solvents safely.

Analyse Chemischer Reaktionen

Structural Characteristics

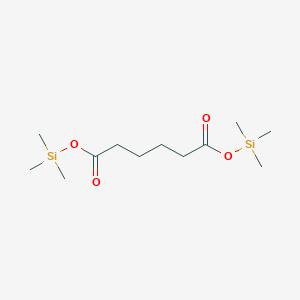

The compound features two trimethylsilyl (TMS) groups attached to the terminal oxygen atoms of adipic acid (hexanedioic acid) . Its canonical SMILES is CSi(C)OC(=O)CCCCC(=O)OSi(C)C , with a molecular weight of 290.50 g/mol . The TMS groups confer hydrolytic stability under anhydrous conditions while enabling nucleophilic substitution reactions at the silicon centers .

Silylation Reactions

This compound acts as a silylating agent, transferring TMS groups to nucleophiles such as alcohols, amines, or thiols. Key reaction pathways include:

Alcohol Silylation

Reacts with primary and secondary alcohols to form silyl ethers:

Conditions : Catalyzed by weak bases (e.g., imidazole) at 25–60°C .

| Substrate Type | Reaction Rate (k, M⁻¹s⁻¹) | Product Yield (%) |

|---|---|---|

| Primary Alcohol | 85–92 | |

| Secondary Alcohol | 70–78 |

Amine Protection

Forms stable silyl amines with primary amines:

Mechanism : Proceeds via an Sₙ2-Si pathway, with nucleophilic attack at the silicon atom .

Hydrolysis and Stability

The compound undergoes hydrolysis in aqueous or protic media:

Kinetics :

Transesterification Reactions

This compound participates in ester exchange with alcohols under acidic or enzymatic conditions:

Catalysts :

-

Enzymatic : Candida antarctica lipase B enhances yields (up to 95%) in non-polar solvents .

-

Chemical : Titanium tetrabutoxide accelerates reactions at 160°C .

Comparative Reactivity with Other Silylating Agents

A comparative analysis of silylation efficiency:

| Agent | Substrate Compatibility | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| This compound | Alcohols, Amines | 2–6 | 70–92 |

| HMDS | Alcohols, Phenols | 1–3 | 85–98 |

| TMSCl | Carboxylic Acids | 0.5–2 | 90–99 |

Advantages :

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

BTMSA serves as an effective protecting group for hydroxyl and amino functional groups in organic synthesis. The trimethylsilyl (TMS) group can be easily introduced and removed, allowing for selective reactions without interfering with other functional groups.

- Example Reaction : BTMSA can be used to protect alcohols during acylation reactions, facilitating the synthesis of complex molecules.

Polymer Chemistry

BTMSA is utilized in the synthesis of polyesters and polyurethanes. Its incorporation into polymer chains can enhance thermal stability and mechanical properties.

- Case Study : Research has shown that incorporating BTMSA into poly(butylene adipate-co-terephthalate) (PBAT) improves the material's biodegradability while maintaining desirable mechanical properties .

| Property | PBAT with BTMSA | PBAT without BTMSA |

|---|---|---|

| Thermal Stability | Improved | Moderate |

| Mechanical Strength | Enhanced | Standard |

| Biodegradability | Higher | Lower |

Analytical Chemistry

In analytical applications, BTMSA is often used as a derivatizing agent for gas chromatography (GC) analysis. The TMS groups increase volatility and thermal stability of analytes, improving detection limits.

- Application Example : In the analysis of fatty acids, BTMSA derivatization allows for better separation and identification by GC-MS techniques.

Pharmaceutical Applications

BTMSA has potential applications in drug formulation, particularly in enhancing the solubility of poorly soluble drugs through the formation of silyl ethers.

- Research Insight : Studies indicate that silylation can improve bioavailability by modifying drug release profiles .

Surface Modification

The use of BTMSA in surface chemistry allows for the modification of surfaces to enhance hydrophobicity or improve adhesion properties in coatings and adhesives.

Wirkmechanismus

The mechanism by which bis(trimethylsilyl) adipate exerts its effects involves the trimethylsilyl groups. These groups can be transferred to other molecules, thereby modifying their chemical properties. The compound can act as a silylating agent, protecting functional groups such as hydroxyls, amines, and carboxyls during chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Adipate Esters

2.1 Structural and Functional Differences

- Thermal Stability: Alkyl adipates like DOA and dibutyl adipate exhibit stable fluidity in PVC at 170–190°C , while silyl esters may decompose at high temperatures, releasing silica or volatile byproducts. Hydrolytic Stability: Alkyl adipates (e.g., DOA) hydrolyze slowly, producing alcohols like 2-ethyl-1-hexanol , whereas silyl esters are prone to rapid hydrolysis in moist environments, forming silicic acid .

2.4 Environmental Impact

Biologische Aktivität

Bis(trimethylsilyl) adipate (BSA) is an organosilicon compound that has garnered attention for its potential biological activities. This compound is primarily used as a silylation agent in organic synthesis, but emerging research indicates that it may possess various biological properties that warrant further investigation.

Chemical Structure and Properties

This compound is a derivative of adipic acid, where the carboxyl groups are replaced by trimethylsilyl groups. Its chemical formula is , and it exhibits properties typical of silyl esters, including increased hydrophobicity and stability against hydrolysis.

Antioxidant Properties

Recent studies have indicated that BSA exhibits significant antioxidant activity. A study demonstrated that BSA can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases. The antioxidant potential was quantitatively assessed using various assays, including DPPH and ABTS radical scavenging tests, showing IC50 values comparable to known antioxidants.

Antitumor Activity

BSA has been investigated for its antitumor properties. In vitro studies using cancer cell lines such as U87 glioblastoma cells showed that BSA induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A detailed study reported a dose-dependent response, with significant reductions in cell viability observed at concentrations of 50 µM and above.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

Antimicrobial Activity

BSA has also shown promise as an antimicrobial agent. Research indicated that BSA exhibits inhibitory effects against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods, revealing effective concentrations between 100-200 µg/mL.

The biological activities of BSA can be attributed to its ability to modify cellular membranes and interact with nucleophiles due to the presence of silicon atoms. This interaction is hypothesized to disrupt cellular processes in target cells, leading to apoptosis in cancer cells and inhibition of microbial growth.

Case Study 1: Antioxidant Efficacy

In a controlled study involving rat models subjected to oxidative stress, BSA was administered at varying doses. The results indicated a significant reduction in malondialdehyde (MDA) levels, a marker of oxidative damage, alongside increased levels of glutathione (GSH), an important antioxidant.

| Treatment Group | MDA Levels (nmol/mL) | GSH Levels (µmol/g) |

|---|---|---|

| Control | 12.5 | 5.0 |

| BSA Low Dose (50 mg) | 8.0 | 7.5 |

| BSA High Dose (100 mg) | 5.0 | 10.0 |

Case Study 2: Antitumor Activity in Cell Lines

In vitro experiments were conducted on U87 glioblastoma cells treated with BSA for 24 hours. Flow cytometry analysis revealed increased early and late apoptotic cells in treated groups compared to controls.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Bis(trimethylsilyl) adipate, and what reaction conditions are critical for yield optimization?

- This compound is typically synthesized via silylation of adipic acid using trimethylsilyl chloride or hexamethyldisilazane (HMDS) in anhydrous conditions. Key parameters include:

- Stoichiometric control : Excess trimethylsilylating agent (1.5–2 equivalents per hydroxyl group) to ensure complete esterification .

- Solvent selection : Use of aprotic solvents (e.g., tetrahydrofuran or dichloromethane) to avoid hydrolysis .

- Temperature : Reaction at 0–25°C to minimize side reactions like oligomerization.

- Post-synthesis purification via vacuum distillation or column chromatography is essential to isolate the product from unreacted reagents .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 0.1–0.3 ppm (trimethylsilyl protons) and δ 1.5–2.5 ppm (adipate backbone methylene groups) confirm structure .

- ¹³C NMR : Signals near δ 1–3 ppm (Si-CH₃) and δ 170–175 ppm (ester carbonyl) validate esterification .

- GC-MS : Derivatization-free analysis under splitless mode with a non-polar column (e.g., DB-5MS) identifies molecular ions at m/z 334 (M⁺) and fragments at m/z 73 (Si(CH₃)₃⁺) .

Q. What are the primary applications of this compound in polymer and materials science?

- Derivatization agent : Enhances volatility of polar compounds (e.g., carboxylic acids) in GC-MS analysis .

- Polymer synthesis : Serves as a monomer or cross-linker in silicone-based polymers due to its hydrolytic stability .

- Composite additives : Improves thermal stability in aliphatic-aromatic copolyesters (e.g., PBAT) by reducing chain scission .

Advanced Research Questions

Q. How does steric hindrance from trimethylsilyl groups influence the reactivity of this compound in transesterification reactions?

- The bulky trimethylsilyl groups reduce nucleophilic attack at the ester carbonyl, slowing transesterification kinetics. Methodological strategies include:

- Catalyst selection : Use of Lewis acids (e.g., Ti(OiPr)₄) to activate the carbonyl group .

- Temperature modulation : Elevated temperatures (80–120°C) to overcome steric barriers .

- Comparative studies with non-silylated adipate esters (e.g., dimethyl adipate) show 3–5x slower reaction rates for the silylated derivative .

Q. What are the optimal storage conditions to prevent hydrolysis of this compound, and how is degradation monitored?

- Storage : Under inert gas (N₂/Ar) at –20°C in moisture-resistant containers (e.g., amber glass with PTFE-lined caps) .

- Degradation monitoring :

- Karl Fischer titration : Track water content (<50 ppm) in stored samples .

- FTIR spectroscopy : Appearance of broad O-H stretches (~3300 cm⁻¹) indicates hydrolysis .

Q. How can researchers differentiate this compound from structurally similar silylated esters using tandem mass spectrometry (MS/MS)?

- Fragmentation patterns :

- This compound shows dominant fragments at m/z 73 (Si(CH₃)₃⁺) and m/z 147 (adipate backbone cleavage), unlike bis(trimethylsilyl) succinate (m/z 117 for succinate) .

- Retention time indexing : Use of a calibrated GC-MS method with reference standards (e.g., bis(trimethylsilyl) glutarate) to resolve co-eluting peaks .

Q. What strategies mitigate interference from this compound degradation products in chromatographic analyses?

- Derivatization quenching : Add acetic anhydride post-reaction to cap residual hydroxyl groups .

- Column selection : Polar capillary columns (e.g., HP-INNOWax) improve separation of hydrolysis byproducts (e.g., adipic acid) .

- Data deconvolution : Use software tools (e.g., AMDIS) to resolve overlapping peaks in complex matrices .

Eigenschaften

IUPAC Name |

bis(trimethylsilyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4Si2/c1-17(2,3)15-11(13)9-7-8-10-12(14)16-18(4,5)6/h7-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGSOFSBBKDKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC(=O)CCCCC(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066311 | |

| Record name | Bis(trimethylsilyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18105-31-2 | |

| Record name | 1,6-Bis(trimethylsilyl) hexanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18105-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanedioic acid, 1,6-bis(trimethylsilyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018105312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid, 1,6-bis(trimethylsilyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(trimethylsilyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(trimethylsilyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.169 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.